3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
The compound “3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds are known for their broad range of biological activities, such as antiviral, antitumor, and antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction with generated in situ nitrous acid leads to cyclization and formation of thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of rings, including a pyrimidine ring fused with a thiophene ring, which is further fused with a cyclopentane ring . The presence of benzyl and benzylthio groups attached to the core structure adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by cyclization and acylation processes . For instance, acylation of the compound in basic medium using diethyl succinate leads to the formation of an imidazolopyrimidine derivative via formation of a non-isolable intermediate, followed by intramolecular cyclodehydration, pyrrolocyclization, and dehydrogenation .Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidin-4-ones are known to exhibit a variety of biological activities. For instance, some thieno[2,3-d]pyrimidin-4-ones have been reported to inhibit Mycobacterium tuberculosis bd oxidase .
Future Directions
The compound “3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” and its derivatives present a promising area for future research, particularly in the development of new drugs with antimicrobial, antiviral, and antitumor activities . Further studies could focus on optimizing the synthesis process, exploring its mechanism of action, and evaluating its safety profile.
Properties
IUPAC Name |
11-benzyl-10-benzylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c26-22-20-18-12-7-13-19(18)28-21(20)24-23(27-15-17-10-5-2-6-11-17)25(22)14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPVVAHZTPHWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365360 | |
Record name | 3-benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-79-6 | |
Record name | 3-benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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